molecular formula C5H3Br3N2 B3281303 3,5,6-Tribromo-4-methylpyridazine CAS No. 732295-62-4

3,5,6-Tribromo-4-methylpyridazine

Cat. No.: B3281303
CAS No.: 732295-62-4
M. Wt: 330.8 g/mol
InChI Key: RVJOZDHFBHMONM-UHFFFAOYSA-N
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Description

3,5,6-Tribromo-4-methylpyridazine is a brominated derivative of pyridazine, a heterocyclic compound containing a six-membered ring with two adjacent nitrogen atoms. The molecular formula of this compound is C5H3Br3N2, and it has a molecular weight of 330.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Tribromo-4-methylpyridazine typically involves the bromination of 4-methylpyridazine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the pyridazine ring. The reaction is usually conducted in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is monitored closely to avoid the formation of unwanted by-products, and the product is purified using techniques such as recrystallization or chromatography .

Mechanism of Action

The mechanism of action of 3,5,6-Tribromo-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atoms on the pyridazine ring can interact with biological targets through halogen bonding, hydrogen bonding, or hydrophobic interactions, leading to modulation of the target’s activity . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Properties

IUPAC Name

3,4,6-tribromo-5-methylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br3N2/c1-2-3(6)5(8)10-9-4(2)7/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJOZDHFBHMONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701290598
Record name Pyridazine, 3,4,6-tribromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732295-62-4
Record name Pyridazine, 3,4,6-tribromo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732295-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3,4,6-tribromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701290598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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